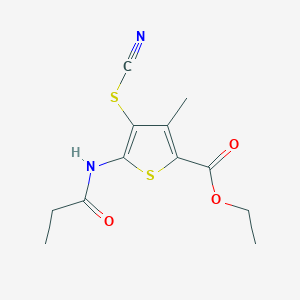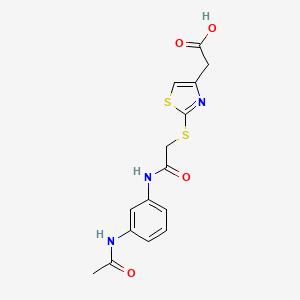
3-(1,3-Dithiolan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1,3-Dithiolan-2-yl)aniline” is a chemical compound with the molecular formula C9H11NS2 . It has an average mass of 197.320 Da and a monoisotopic mass of 197.033295 Da .
Synthesis Analysis
1,3-Dithiolanes can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . The removal of a dithiane protection group often requires harsh conditions and is usually performed in the late synthetic stage . A study has shown the possibility to use the cyclization of 1,2-hydroxythiocyanates with N-substituted 1,3-oxathiolan-2-imines for preparing thioalditol derivatives from d-mannitol .Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 sulfur atoms .Chemical Reactions Analysis
1,3-Dithiolanes can easily be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . The removal of a dithiane protection group often requires harsh conditions and is usually performed in the late synthetic stage .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 197.320 . It has a density of 1.3±0.1 g/cm3 and a boiling point of 382.1±42.0 °C at 760 mmHg .Applications De Recherche Scientifique
3-(1,3-Dithiolan-2-yl)aniline has been studied for its potential applications in various scientific fields. For example, it has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. It has also been used to study the structure of proteins and to detect the presence of certain proteins in biological samples. In addition, it has been used to study the structure of DNA and to identify DNA-binding proteins.
Mécanisme D'action
Target of Action
A related compound, 4-(1,3,2-dithiarsolan-2-yl)aniline, has been found to interact with the promyelocytic leukemia–retinoic acid receptor alpha (pml–rarα) fusion protein . This fusion protein is a result of chromosomal rearrangements that juxtapose the PML gene and the RARα gene .
Mode of Action
The related compound, 4-(1,3,2-dithiarsolan-2-yl)aniline, is capable of covalently modifying a cysteine-rich region of the pml moiety of the pml–rarα fusion protein, leading to proteasome-dependent degradation of the oncogenic pml–rarα fusion protein .
Biochemical Pathways
Arsenic trioxide, a related compound, has been shown to disrupt mitochondrial functions and cellular redox processes, activate different caspases, and downregulate bcl-2 expression .
Pharmacokinetics
Organic arsenic compounds provide better options for pharmaceutical optimization .
Result of Action
Arsenic trioxide, a related compound, can induce apoptosis of hematologic cancer cells and solid tumor cells via a myriad of mechanisms .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(1,3-Dithiolan-2-yl)aniline in laboratory experiments is that it is a simple and efficient reagent for the synthesis of various compounds. However, there are some limitations to its use. For example, it is not soluble in water, which can make it difficult to use in some experiments. Additionally, it has a strong odor, which can be unpleasant and distracting in the laboratory.
Orientations Futures
There are many potential future directions for the use of 3-(1,3-Dithiolan-2-yl)aniline. For example, it could be used to study the structure and function of proteins and DNA, to develop new catalysts for organic synthesis, to design new drugs and drug delivery systems, and to develop new materials for use in various applications. Additionally, it could be used to develop new methods for protein detection and analysis, and to study the biochemical and physiological effects of certain compounds.
Méthodes De Synthèse
3-(1,3-Dithiolan-2-yl)aniline can be synthesized from 3-(1,3-Dithiolan-2-yl)anilinene-2-carboxylic acid and aniline. The reaction involves the formation of an acid anhydride from the 3-(1,3-Dithiolan-2-yl)anilinene-2-carboxylic acid and aniline, followed by the hydrolysis of the anhydride to form the desired product. This method is simple and efficient, and it allows for the synthesis of this compound in high yields.
Propriétés
IUPAC Name |
3-(1,3-dithiolan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMKFWMYTKRSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2940508.png)
![2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione](/img/structure/B2940510.png)

![1-[(2-fluorophenyl)methoxy]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2940512.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2940515.png)





![2-Chloro-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]acetamide;hydrochloride](/img/structure/B2940523.png)

![(Z)-ethyl 2-(2-((4-((2-ethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2940528.png)
![2,3-dimethoxy-5,6,17,17a-tetrahydro-8H-[1,3]benzimidazo[2'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B2940529.png)